N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur . Industrial production methods may scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with benzimidazole or triazolopyridine moieties. For example:
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine: This compound is a potent inhibitor of VEGFR-2 kinase and has shown anticancer activity.
5-{[(1H-benzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazoles: These compounds possess both benzimidazole and isoxazoline rings and exhibit antimicrobial and antioxidant properties. The uniqueness of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1202619-51-9 |
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Molecular Formula |
C19H13FN6 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C19H13FN6/c20-13-4-1-3-12(9-13)15-5-2-8-26-18(15)24-19(25-26)23-14-6-7-16-17(10-14)22-11-21-16/h1-11H,(H,21,22)(H,23,25) |
InChI Key |
ZXQGMVRJHKYXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC5=C(C=C4)N=CN5 |
Origin of Product |
United States |
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